molecular formula C5H11Br B041390 1-Bromopentane CAS No. 110-53-2

1-Bromopentane

Cat. No. B041390
CAS RN: 110-53-2
M. Wt: 151.04 g/mol
InChI Key: YZWKKMVJZFACSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromopentane can be synthesized using the sulfur-bromine method, where the reaction conditions such as the volume ratio of bromine to 1-pentanol, temperature, and reflux time are critical for achieving high yield (Ruan Zhan-jun, 2005). Another method involves the reaction of corresponding amines with 1-bromopentanes in an environmentally safe water medium, resulting in pentane amino derivatives (A. G. Talybov et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-bromopentane has been a subject of study, particularly in terms of its conformational polymorphism. Different crystal modifications of 1-bromopentane show distinct Raman spectra, indicating conformational changes in the molecule (Yoshiki Ogawa & M. Tasumi, 1978).

Chemical Reactions and Properties

1-Bromopentane undergoes various chemical reactions, such as solvolysis, which involves its conversion into other compounds under specific conditions. For example, 1-bromobicyclo[1.1.1]pentane undergoes solvolysis faster than t-butyl bromide, producing 3-methylenecyclobutanol exclusively (E. Della & D. Taylor, 1990).

Physical Properties Analysis

Studies on the vibrational analysis of 1-bromopentane and related compounds provide insights into its physical properties. These analyses involve exploring the infrared and Raman spectra to understand the compound's different rotational isomers and states of aggregation (G. Crowder & M. Jalilian, 1978).

Chemical Properties Analysis

The chemical properties of 1-bromopentane are closely linked to its reactions and molecular structure. For instance, the study of its pyrolysis mechanism reveals a first-order reaction process, providing insights into its chemical behavior under specific conditions (N. Capon, A. Maccoll, & R. A. Ross, 1967).

Scientific Research Applications

  • Synthesis of Nonlinear Chromophores : It is an effective auxiliary in the synthesis of chromophores like 5OCB and 50CB, appreciated for its high yield, low cost, and easy control (Ruan, 2005).

  • Organic Chemistry Education : Used in investigating elimination reactions of alkyl halides through gas chromatography experiments in undergraduate organic laboratories (Latimer, 2003).

  • Biological Impact Studies : In rats, 1-bromopentane leads to the formation of sulphate esters of various hydroxypentylmercapturic acids and the excretion of 4-carboxybutylmercapturic acid (Grasse & James, 1972).

  • Battery Technology : Enhancing moisture stability of sulfide solid-state electrolytes for all-solid-state batteries through a reversible amphipathic molecular coating with 1-bromopentane (Yu et al., 2022).

  • Physical Chemistry : Studying its thermodynamic activation parameter for viscous flow and its behavior under electronic impact (Begum et al., 1995; D'Or et al., 2010).

  • Materials Science : Exploring its isomers and their behaviors in different states such as gaseous, liquid, glassy, and crystalline states (Matsuura et al., 1979).

  • Toxicology : Investigating the hepatotoxicity and depletion of GSH content in mice, forming GSH conjugates, and identifying potential biomarkers for haloalkane toxicity (Lee et al., 2008).

  • Surface Chemistry : Studying self-assembly on silicon surfaces at low temperatures (Eisenstein et al., 2012).

  • Antimicrobial Research : Synthesis of pentane amino derivatives as effective bactericides and anti-corrosives (Talybov et al., 2010).

  • Chemical Engineering : Used in ultrasonic studies for binary liquid mixtures and in the synthesis with solid Mo-Ni catalysts (Yadava & Yadav, 2005; Ying, 2002).

  • Physical Properties Analysis : Measuring its density over a range of temperatures to calculate the isobaric thermal expansion coefficient (Bolotnikov et al., 2007).

  • Spectroscopy : Investigating the photodissociation dynamics of its derivatives and the conformational dependence of C-D stretching vibrations (Gu et al., 2013; Ohno et al., 1996).

Safety And Hazards

1-Bromopentane is flammable and causes skin irritation . It may cause gastrointestinal irritation with nausea, vomiting, and diarrhea if ingested . Inhalation causes respiratory tract irritation . Vapors may form explosive mixtures with air .

properties

IUPAC Name

1-bromopentane
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InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3
Source PubChem
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InChI Key

YZWKKMVJZFACSU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCBr
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Molecular Formula

C5H11Br
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DSSTOX Substance ID

DTXSID3049203
Record name 1-Bromopentane
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Molecular Weight

151.04 g/mol
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Physical Description

Liquid; [Merck Index] Clear, light yellow liquid; [Aldrich MSDS]
Record name n-Amyl bromide
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Vapor Pressure

12.6 [mmHg]
Record name n-Amyl bromide
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Product Name

1-Bromopentane

CAS RN

110-53-2
Record name 1-Bromopentane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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